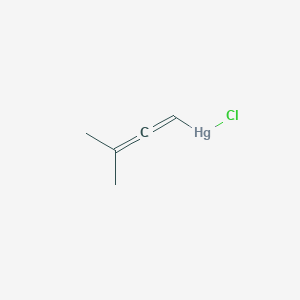![molecular formula C11H15ClN2OS B14574696 N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxypropyl)thiourea CAS No. 61290-59-3](/img/structure/B14574696.png)
N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxypropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Chlorophenyl)methyl]-N’-(2-hydroxypropyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-N’-(2-hydroxypropyl)thiourea typically involves the reaction of 4-chlorobenzylamine with 2-hydroxypropyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dimethylformamide. The reaction proceeds through the nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N’-(2-hydroxypropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-N’-(2-hydroxypropyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiourea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N’-(2-hydroxypropyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The thiourea moiety is particularly important for binding to metal ions and other cofactors, which can affect the function of metalloenzymes and other metalloproteins.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-chlorophenyl)thiourea
- N-(4-chlorophenyl)-N’-(2-methyl-3-furoyl)thiourea
- N-(4-methyl-2-pyridyl)thiourea
Uniqueness
N-[(4-Chlorophenyl)methyl]-N’-(2-hydroxypropyl)thiourea is unique due to the presence of the hydroxypropyl group, which imparts additional hydrogen bonding capabilities and influences its solubility and reactivity. This distinguishes it from other thiourea derivatives that may lack this functional group.
Properties
CAS No. |
61290-59-3 |
|---|---|
Molecular Formula |
C11H15ClN2OS |
Molecular Weight |
258.77 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-hydroxypropyl)thiourea |
InChI |
InChI=1S/C11H15ClN2OS/c1-8(15)6-13-11(16)14-7-9-2-4-10(12)5-3-9/h2-5,8,15H,6-7H2,1H3,(H2,13,14,16) |
InChI Key |
ICEQMKOMKRMJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=S)NCC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


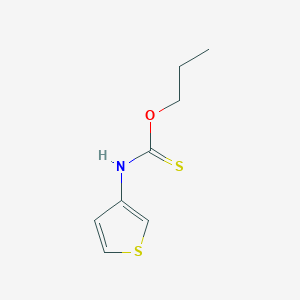
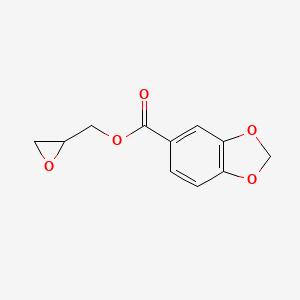
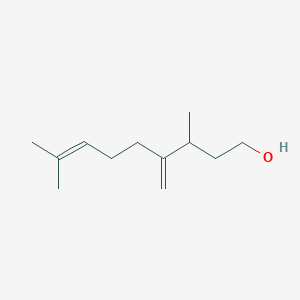
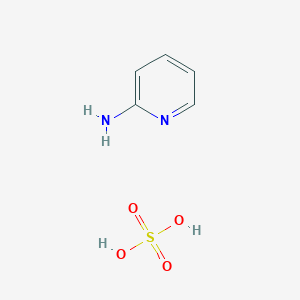
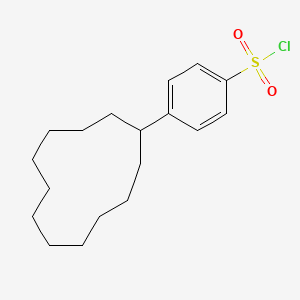
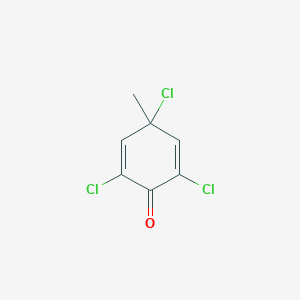
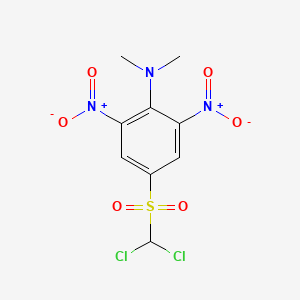
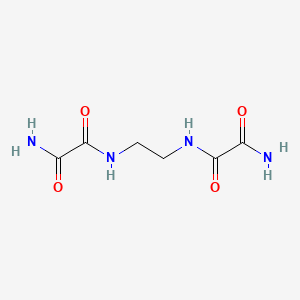

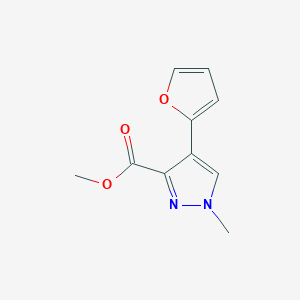
![1,10-Dihydro-2H-indolo[2,3-b][1,8]naphthyridine-2-thione](/img/structure/B14574697.png)
![1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]ethan-1-one](/img/structure/B14574704.png)

